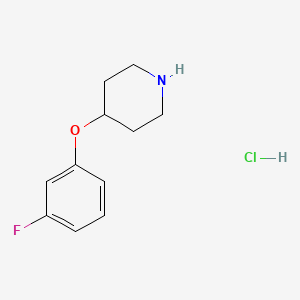

4-(3-Fluorophenoxy)piperidine hydrochloride

Description

4-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 3202-35-5) is a piperidine derivative with a fluorinated phenoxy substituent. Its molecular formula is C₁₁H₁₄ClFNO (including the hydrochloride salt), and it has a molecular weight of 195.23 g/mol (base only; total molecular weight with HCl requires clarification). The compound is identified by the SMILES notation C1CNCCC1Oc1cccc(c1)F, indicating a piperidine ring substituted at the 4-position with a 3-fluorophenoxy group. It is used as a building block in medicinal chemistry, particularly for designing ligands targeting central nervous system receptors due to the piperidine scaffold’s conformational flexibility.

Propriétés

IUPAC Name |

4-(3-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTHTGNXSSACJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662976 | |

| Record name | 4-(3-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-36-6 | |

| Record name | Piperidine, 4-(3-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-fluorophenol with piperidine in the presence of a suitable base to form 4-(3-fluorophenoxy)piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

4-(3-Fluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is primarily used as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). These classes of drugs are essential for treating depression, anxiety disorders, and other mental health conditions .

- Notable SSRIs synthesized using this compound include fluoxetine and citalopram, which have demonstrated efficacy in managing depressive symptoms and anxiety .

Mechanism of Action

- The mechanism involves the inhibition of serotonin and norepinephrine reuptake, enhancing neurotransmitter availability in the synaptic cleft, which is crucial for mood regulation .

Neuroscience Research

Investigating Neurotransmitter Systems

- Researchers utilize this compound to study neurotransmitter systems, particularly serotonin pathways. This research aids in understanding brain functions and the biochemical underpinnings of various psychological disorders .

- It has been instrumental in exploring potential treatments for conditions such as obsessive-compulsive disorder (OCD), bulimia nervosa, and social anxiety disorder .

Chemical Biology

Tool for Probing Cellular Mechanisms

- In chemical biology, this compound serves as a valuable tool for probing cellular mechanisms and pathways. Its ability to interact with specific receptors makes it useful for understanding complex biological processes .

- Studies have shown its effectiveness in modulating receptor activity, which can lead to insights into drug design and therapeutic strategies.

Drug Discovery

Exploration of New Drug Candidates

- The unique structural features of this compound facilitate the exploration of new drug candidates. Its application extends to the development of selective receptor modulators that promise more effective therapies with fewer side effects .

- Researchers are actively investigating its potential in developing treatments for chronic pain and migraine prophylaxis due to its pharmacological properties .

Analytical Chemistry

Quality Control Applications

- In analytical chemistry, this compound is employed to detect and quantify related substances during pharmaceutical manufacturing processes. Its use ensures compliance with quality control standards, which is critical for maintaining drug safety and efficacy .

- Techniques involving chromatography often utilize this compound to analyze complex mixtures, confirming its versatility beyond biological applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for SSRIs and SNRIs; targets CNS disorders like depression and anxiety. |

| Neuroscience Research | Studies neurotransmitter systems; aids understanding of mental health conditions. |

| Chemical Biology | Probes cellular mechanisms; modulates receptor activity for biological insights. |

| Drug Discovery | Explores new drug candidates; focuses on selective receptor modulators for effective therapies. |

| Analytical Chemistry | Ensures quality control; used in chromatography for detecting related substances. |

Mécanisme D'action

The mechanism of action of 4-(3-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogenated Phenoxy Groups

Key Observations :

Analogues with Modified Linker Groups

Key Observations :

Analogues with Aromatic or Heterocyclic Modifications

Key Observations :

Physicochemical and Pharmacological Comparisons

- Solubility : Fluorinated derivatives (e.g., ) generally exhibit moderate water solubility due to polar C-F bonds, whereas benzyloxy or triazole-containing compounds (e.g., ) may require organic solvents.

- Bioactivity: Piperidine derivatives with halogenated phenoxy groups (e.g., ) are often explored as dopamine or serotonin receptor modulators. In contrast, triazole-containing analogues () are studied for kinase inhibition.

- Toxicity: Limited data are available for most compounds. For example, 4-(Diphenylmethoxy)piperidine hydrochloride (a structurally distinct analogue) lacks detailed toxicity profiles, highlighting a common gap in safety data for piperidine derivatives.

Activité Biologique

4-(3-Fluorophenoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16ClFNO

- Molecular Weight : 245.72 g/mol

- SMILES Notation : Cl.Fc1cccc(OCC2CCNCC2)c1

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of piperidine derivatives, with a focus on compounds similar to this compound. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity against various strains.

| Compound | MIC (µg/mL) | Bacterial Strains Affected |

|---|---|---|

| This compound | < 1 | S. aureus, E. coli |

| Other piperidine derivatives | 0.0039 - 0.025 | Various strains including B. subtilis |

In a comparative study, compounds with halogen substitutions demonstrated significant antibacterial effects, suggesting that the presence of fluorine may enhance the compound's activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal activity of this compound has also been investigated. The compound exhibited notable inhibition against common fungal pathogens.

| Compound | MIC (µg/mL) | Fungal Strains Affected |

|---|---|---|

| This compound | < 1 | C. albicans, A. niger |

| Other derivatives | 32 - 512 | Various fungal strains |

The results indicate that the compound holds promise as an antifungal agent, particularly in the treatment of infections caused by Candida species .

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. Research indicates that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | 92.4 | HeLa, CaCo-2, H9c2 |

| Novel derivatives | < 10 | Multiple cancer lines including lung and ovarian |

One study highlighted that modifications to the piperidine structure significantly improved anticancer activity, with some derivatives showing IC50 values as low as , indicating high potency against specific cancer types .

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

- Antibacterial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Action : Inhibition of ergosterol biosynthesis or cell wall integrity.

- Anticancer Action : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

- Study on Antibacterial Efficacy : A recent investigation demonstrated that piperidine derivatives significantly inhibited the growth of S. aureus and E. coli within eight hours of exposure, showcasing their rapid action against bacterial pathogens .

- Anticancer Evaluation : In a comparative analysis involving multiple cancer cell lines, the derivative exhibited selective cytotoxicity towards ovarian cancer cells with minimal effects on normal cells, highlighting its therapeutic potential .

Q & A

Q. What are the critical steps in synthesizing 4-(3-Fluorophenoxy)piperidine hydrochloride, and how can purity be ensured?

The synthesis typically involves:

- Condensation reactions to form the piperidine core, followed by fluorophenoxy group introduction via nucleophilic substitution.

- Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

- Quality control using HPLC (≥95% purity) and NMR to confirm structural integrity .

Q. Key Considerations :

- Use anhydrous solvents (e.g., ethanol) to prevent side reactions.

- Monitor reaction temperature (e.g., reflux at 80°C) to avoid decomposition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators during synthesis.

- Ventilation : Use fume hoods to mitigate inhalation risks from dust/aerosols .

Q. Which analytical techniques are most effective for characterizing this compound?

| Technique | Purpose | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm piperidine ring substitution and fluorophenoxy orientation | |

| HPLC-MS | Assess purity and detect trace impurities | |

| FT-IR | Identify functional groups (e.g., C-F stretch at 1,100 cm⁻¹) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate fluorophenoxy group attachment .

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, molar ratios) and identify optimal parameters .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Comparative analysis : Cross-reference experimental NMR with computational predictions (e.g., DFT calculations) .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals.

- 2D NMR (COSY, HSQC) : Clarify spin-spin coupling and assign ambiguous peaks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to neurotransmitter receptors (e.g., serotonin transporters) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

- QSAR models : Corrogate substituent effects (e.g., fluorine position) with bioactivity data .

Q. What experimental designs validate the compound’s proposed mechanism in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .

- Competitive binding : Employ SPR (Surface Plasmon Resonance) to assess receptor affinity .

- Mutagenesis studies : Identify critical binding residues via alanine-scanning mutations .

Q. How can stability studies under varying conditions inform storage recommendations?

- Forced degradation : Expose to UV light, humidity (40°C/75% RH), and acidic/alkaline buffers.

- HPLC monitoring : Track decomposition products (e.g., hydrolyzed piperidine derivatives) .

- Recommendation : Lyophilization enhances long-term stability for biological assays .

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions .

- Solvent recovery : Implement distillation systems to reduce waste and costs.

- Process analytics : In-line PAT (Process Analytical Technology) ensures real-time quality monitoring .

Q. How does the fluorophenoxy group influence the compound’s pharmacokinetic properties?

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.